

Ravoxertinib (GDC-0994) Profile & Mechanism of Action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

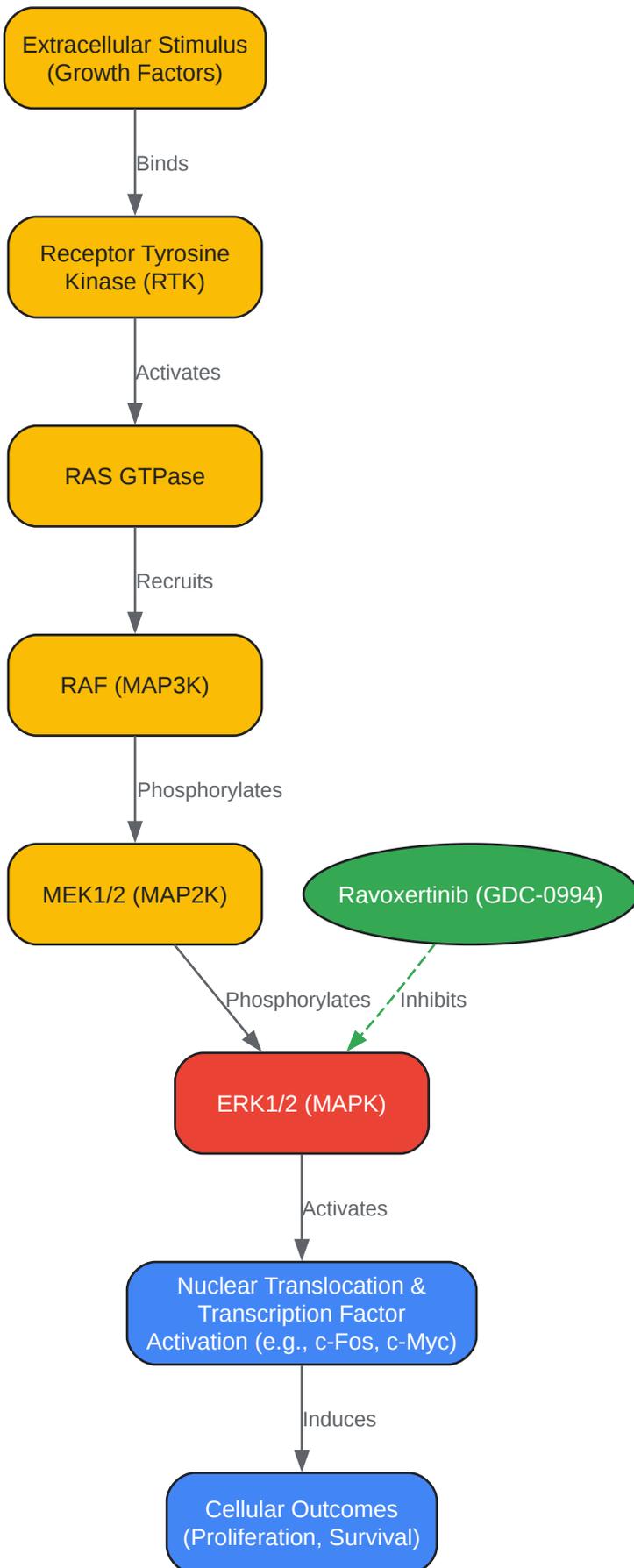
Get Quote

Ravoxertinib (GDC-0994) is an orally bioavailable, highly selective small-molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [2]. As the key downstream node of the Mitogen-Activated Protein Kinase (MAPK) pathway, ERK1/2 is a crucial therapeutic target in cancers with aberrant MAPK signaling [1] [3]. The table below summarizes its core biochemical and pharmacological characteristics:

Attribute	Details
Targets	ERK1 & ERK2 (primary), p90RSK (secondary) [4]
IC ₅₀ (ERK1)	6.1 nM [4]
IC ₅₀ (ERK2)	3.1 nM (primary target) [4]
IC ₅₀ (p-RSK)	12 nM [4]
Oral Availability	Yes [1] [2]
Clinical Stage	Phase I (as of 2024/2025) [1] [3] [5]

Ravoxertinib exerts its effects by inhibiting the classical **Ras-Raf-MEK-ERK** signaling cascade, a pathway frequently dysregulated in human cancers [6]. The diagram below illustrates this pathway and the point of

inhibition by **Ravoxertinib**.



Click to download full resolution via product page

*The Ras-Raf-MEK-ERK signaling cascade and **Ravoxertinib**'s inhibition point. [1] [7] [6]*

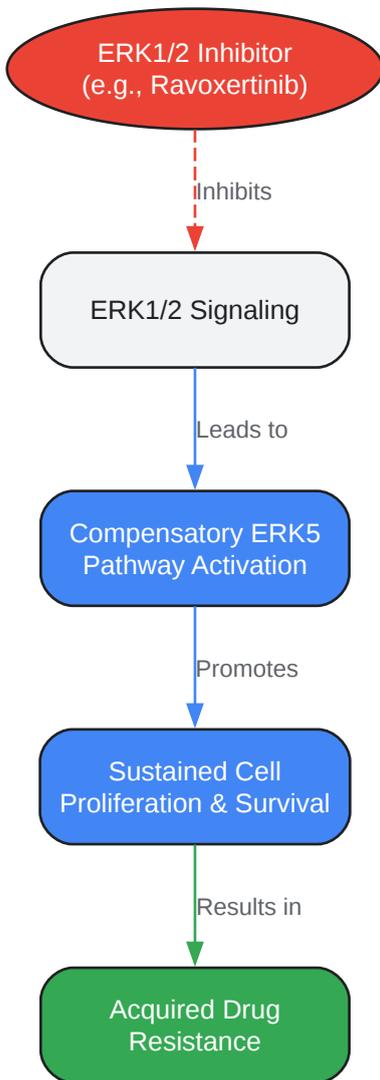
Key Research Findings & Data

Recent studies have provided deeper insights into the genetic factors influencing **Ravoxertinib**'s efficacy and the mechanisms of acquired resistance.

- **BRAF Mutation-Dependent Anti-Tumor Efficacy:** A 2024 study demonstrated that the anti-tumor effect of **Ravoxertinib** is highly dependent on the presence of a **BRAF mutation** [1] [2]. The effects are summarized in the table below:

Experimental Model	Observation in BRAF mutant models	Observation in RAS mutant or WT models
Cell Proliferation & Colony Formation	Sharply inhibited [1] [2]	Little to no effect [1] [2]
Cell Cycle	Remarkable G1 phase arrest [1] [2]	Not observed [1] [2]
Gene Expression	Significant changes in cell cycle pathway genes [1] [2]	No remarkable changes [1] [2]
In Vivo Tumor Growth (Xenograft)	Selectively inhibited [1] [2]	Not reported

- **Compensatory ERK5 Activation & Drug Resistance:** Research published in 2025 identified a major resistance mechanism to ERK1/2 inhibitors like **Ravoxertinib**: compensatory activation of the **ERK5 pathway** [3]. Inhibition of ERK1/2 leads to feedback upregulation of phosphorylated ERK5 (p-ERK5), which sustains cancer cell proliferation and survival, leading to limited clinical success of ERK1/2 monotherapy [3]. This has driven the development of dual ERK1/2 and ERK5 inhibitors to overcome resistance [3].



[Click to download full resolution via product page](#)

*Proposed mechanism of resistance to **Ravoxertinib** via ERK5 pathway compensation. [3]*

Experimental Protocols

Based on the cited literature, here are detailed methodologies for key experiments evaluating **Ravoxertinib**.

- **Cell Proliferation/Viability Assay (MTT Assay)**
 - **Purpose:** To measure the anti-proliferative effects of **Ravoxertinib** on cancer cell lines [3].
 - **Procedure:**

- **Cell Seeding:** Plate cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density that ensures logarithmic growth throughout the assay.
- **Compound Treatment:** After cell adhesion, treat with **Ravoxertinib** across a range of concentrations (e.g., from nM to μ M). Include a DMSO vehicle control.
- **Incubation:** Inculture cells for a predetermined period (e.g., 48-72 hours).
- **MTT Addition:** Add MTT reagent (methyl thiazolyl tetrazolium) to each well and incubate to allow formazan crystal formation by viable cells.
- **Solubilization & Measurement:** Dissolve the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control group and determine the half-maximal inhibitory concentration (IC_{50}) [3].

• Western Blot Analysis

- **Purpose:** To assess the effect of **Ravoxertinib** on pathway signaling and compensatory mechanisms (e.g., ERK5 phosphorylation) [3].
- **Procedure:**
 - **Cell Treatment & Lysis:** Treat cells with **Ravoxertinib** (e.g., various doses for 2-24 hours). Lyse cells to extract total protein.
 - **Electrophoresis:** Separate equal amounts of protein by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - **Membrane Transfer:** Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
 - **Blocking & Antibody Incubation:** Block the membrane to prevent non-specific binding. Incubate with specific primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-ERK5, anti-total ERK5, anti-p-RSK).
 - **Detection:** Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies and use chemiluminescence substrate to visualize protein bands.
- **Data Analysis:** The inhibition of ERK1/2 phosphorylation and potential upregulation of p-ERK5 can be confirmed by comparing band intensity between treated and control samples [3].

• In Vivo Xenograft Mouse Model

- **Purpose:** To evaluate the anti-tumor efficacy of **Ravoxertinib** in a live animal model [1] [2].
- **Procedure:**
 - **Tumor Inoculation:** Subcutaneously implant human cancer cells harboring BRAF mutations into immunodeficient mice.
 - **Grouping & Dosing:** Once tumors reach a measurable volume, randomize mice into control and treatment groups. Administer **Ravoxertinib** (e.g., via oral gavage) daily at a predetermined effective dose (e.g., 10 mg/kg and higher). The control group receives the vehicle.

- **Tumor Monitoring:** Measure tumor volumes and animal body weights regularly over the course of the study (e.g., 2-4 weeks).
- **Endpoint Analysis:** Harvest tumors at the end of the study for further analysis (e.g., immunohistochemistry, Western blot).
- **Data Analysis:** Plot tumor volume over time to demonstrate the compound's ability to inhibit tumor growth in vivo [1] [2] [4].

Key Takeaways for Researchers

- **Patient Selection is Crucial:** The efficacy of **Ravoxertinib** is highly selective for cancers with **BRAF mutations** [1] [2]. Pre-screening for this genetic alteration is likely essential for clinical success.
- **Monitor for Resistance:** Be aware of the **ERK5 compensatory activation** mechanism [3]. Combining **Ravoxertinib** with an ERK5 inhibitor or developing single-molecule dual-target inhibitors represents a promising strategy to overcome acquired resistance.
- **No FDA Approval Yet:** As of the latest reports, no ERK1/2 inhibitor, including **Ravoxertinib**, has received FDA approval, highlighting both the challenges and opportunities in this field of research [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [pubmed.ncbi.nlm.nih.gov]
2. The ERK inhibitor GDC-0994 selectively inhibits growth of ... [sciencedirect.com]
3. A first-in-class selective inhibitor of ERK1/2 and ERK5 ... [nature.com]
4. Ravoxertinib (GDC-0994) | ERK Inhibitor [medchemexpress.com]
5. Advances in ERK1/2 inhibition: a medicinal chemistry ... [pmc.ncbi.nlm.nih.gov]
6. Role of the Extracellular Signal-Regulated Kinase 1/2 ... [frontiersin.org]
7. The ERK Cascade: Distinct Functions within Various ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ravoxertinib (GDC-0994) Profile & Mechanism of Action].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548769#ravoxertinib-selective-erk1-2-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com